N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
- Research on compounds like "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" focuses on understanding their metabolism and pharmacokinetics in humans. Such studies detail the absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development and therapeutic application (Renzulli et al., 2011).
Oncological Applications
- Chemotherapeutic applications are a significant research area for similar compounds. For example, "Dimethyltriazenoimidazole carboxamide (DTIC)" has been evaluated for treating various cancers, including melanoma and carcinoid tumors. These studies explore the efficacy, dosing, and toxicity of such compounds in oncology, providing insights into their potential as cancer treatments (Bukowski et al., 1994).
Neurological Applications
- Another area of interest is the treatment of neurological conditions. For instance, research on the pharmacokinetics and metabolism of "N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624)" in rats and humans highlights the process of developing new anticonvulsant agents. Such studies are foundational for understanding how compounds behave in biological systems and their potential therapeutic benefits (Martin et al., 1997).
Metabolic Disease Treatment
- Compounds with similar structures have been investigated for treating metabolic diseases, such as the glucagonoma syndrome. Although not all treatments have been successful, these studies contribute to a broader understanding of potential therapeutic pathways and the challenges in treating complex conditions (Hallengren et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound’s mode of action involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to a decrease in inflammation, pain, and fever, which are typically mediated by these substances .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play key roles in inflammation and pain signaling . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a reduction in the production of these inflammatory mediators .
Result of Action
The inhibition of the COX enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes . This can result in a reduction of inflammation, pain, and fever . In addition, some compounds with similar structures have demonstrated anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-inflammatory activity, which is believed to be mediated through its inhibition of the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in the inflammatory response .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activity against various human tumor cell lines . This suggests that it may influence cell function by inducing apoptosis or inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level through its interactions with various biomolecules. For instance, it has been found to inhibit the COX enzymes, which suggests that it may exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis .
Metabolic Pathways
Given its structural similarity to other benzothiazoles, it is likely that it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-8-16-17(11(10)2)20-19(25-16)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYBOICQSSNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.